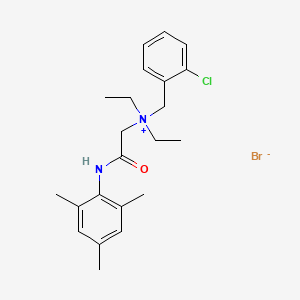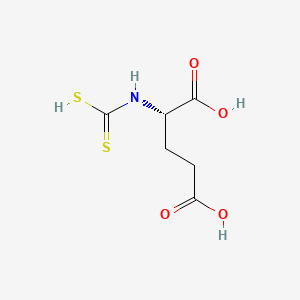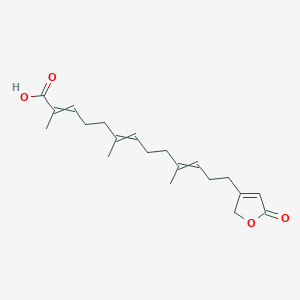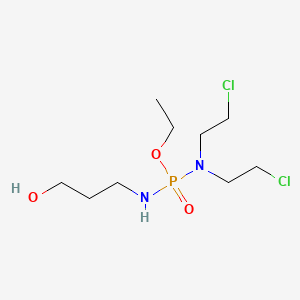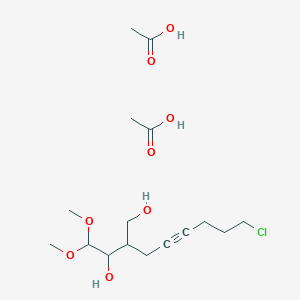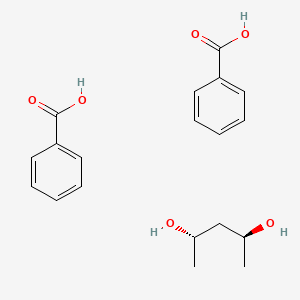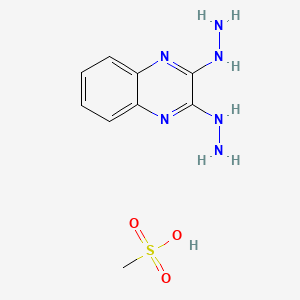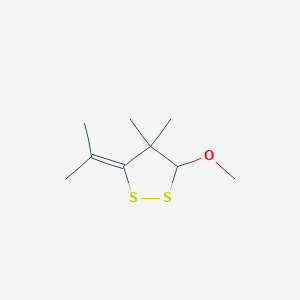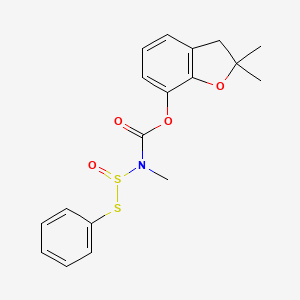
2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methyl((phenylthio)sulfinyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methyl((phenylthio)sulfinyl)carbamate is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is a derivative of benzofuran and is characterized by its unique structural features, which include a benzofuran ring, a methylcarbamate group, and a phenylthio sulfinyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methyl((phenylthio)sulfinyl)carbamate typically involves multiple steps. One common method starts with the preparation of 2,3-dihydro-2,2-dimethyl-7-benzofuranol, which is then reacted with methyl isocyanate to form the methylcarbamate derivative . The phenylthio sulfinyl group is introduced through a subsequent reaction with phenylthiol and an oxidizing agent such as hydrogen peroxide .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to minimize the formation of by-products. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve high efficiency and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methyl((phenylthio)sulfinyl)carbamate undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be further oxidized to form sulfone derivatives.
Reduction: The sulfinyl group can be reduced to a sulfide under mild conditions.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, particularly at the 7-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Brominated or nitrated benzofuran derivatives.
Aplicaciones Científicas De Investigación
2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methyl((phenylthio)sulfinyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of agrochemicals
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methyl((phenylthio)sulfinyl)carbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Carbofuran: 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate, used as an insecticide.
2,3-Dihydro-2,2-dimethyl-7-benzofuranol: A precursor in the synthesis of the target compound.
Uniqueness
2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methyl((phenylthio)sulfinyl)carbamate is unique due to the presence of the phenylthio sulfinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and its ability to interact with biological targets, making it a valuable molecule for research and industrial applications .
Propiedades
Número CAS |
77267-56-2 |
|---|---|
Fórmula molecular |
C18H19NO4S2 |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-methyl-N-phenylsulfanylsulfinylcarbamate |
InChI |
InChI=1S/C18H19NO4S2/c1-18(2)12-13-8-7-11-15(16(13)23-18)22-17(20)19(3)25(21)24-14-9-5-4-6-10-14/h4-11H,12H2,1-3H3 |
Clave InChI |
BXBLSVRYLBQPKK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)S(=O)SC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


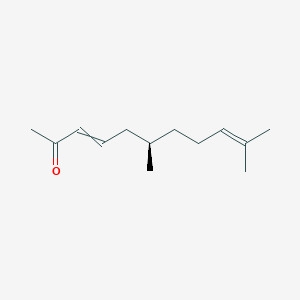
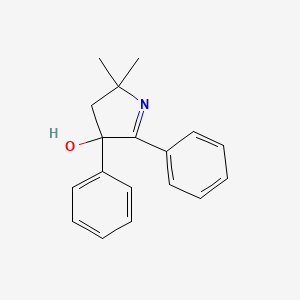
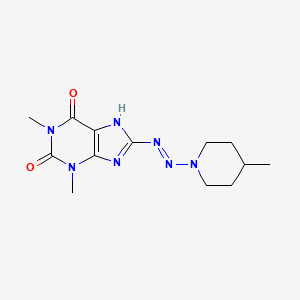
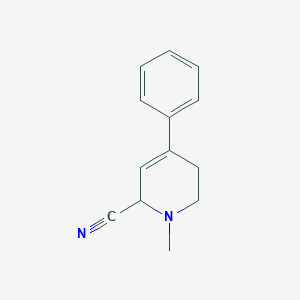
![4-[2-(4-Bromophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14444497.png)
